Cas no 82547-07-7 (4H-1-Benzopyran-4-one,2-(3,4-diethoxyphenyl)-3,5,7-triethoxy-)

4H-1-Benzopyran-4-one,2-(3,4-diethoxyphenyl)-3,5,7-triethoxy- structure
82547-07-7 structure
Product name:4H-1-Benzopyran-4-one,2-(3,4-diethoxyphenyl)-3,5,7-triethoxy-
CAS No:82547-07-7
MF:C29H28N2O5
MW:484.54302
CID:721609
PubChem ID:133942

4H-1-Benzopyran-4-one,2-(3,4-diethoxyphenyl)-3,5,7-triethoxy- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,2-(3,4-diethoxyphenyl)-3,5,7-triethoxy-
    • 2-(3,4-diethoxyphenyl)-3,5,7-triethoxy-4H-1-Benzopyran-4-one
    • penta-O-ethylquercetin
    • 4H-1-Benzopyran-4-one, 2-(3,4-diethoxyphenyl)-3,5,7-triethoxy-
    • DTXSID701002773
    • 2-(3,4-diethoxyphenyl)-3,5,7-triethoxychromen-4-one
    • 3,5,7,3',4'-pentaethoxyflavone
    • BDBM50404742
    • 82547-07-7
    • CHEMBL18487
    • Inchi: InChI=1S/C25H30O7/c1-6-27-17-14-20(30-9-4)22-21(15-17)32-24(25(23(22)26)31-10-5)16-11-12-18(28-7-2)19(13-16)29-8-3/h11-15H,6-10H2,1-5H3
    • InChI Key: FUXKKFYQHMWOLD-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC

Computed Properties

  • Exact Mass: 442.199153
  • Monoisotopic Mass: 442.199153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.4
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.2
  • Boiling Point: 604.1°C at 760 mmHg
  • Flash Point: 259°C
  • Refractive Index: 1.564

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